Entonox

Description

Properties

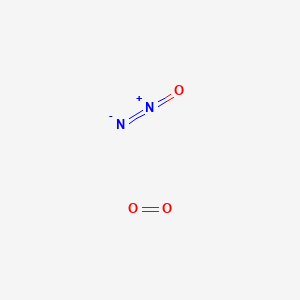

CAS No. |

54510-89-3 |

|---|---|

Molecular Formula |

N2O3 |

Molecular Weight |

76.012 g/mol |

IUPAC Name |

molecular oxygen;nitrous oxide |

InChI |

InChI=1S/N2O.O2/c1-2-3;1-2 |

InChI Key |

JJGOFTJTVVVHAM-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=O.O=O |

Canonical SMILES |

[N-]=[N+]=O.O=O |

Synonyms |

Anesoxyn-50 Entonox Eutonal Nitralgin Nitronox |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Entonox-Induced Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entonox®, a homogenous gas mixture of 50% nitrous oxide (N₂O) and 50% oxygen (O₂), is a widely utilized analgesic agent known for its rapid onset and offset of action.[1] While its clinical efficacy is well-established, the underlying molecular mechanisms driving its pain-relieving properties are complex and multifactorial. This technical guide provides an in-depth exploration of the core molecular pathways involved in this compound-induced analgesia, focusing on the interplay between the endogenous opioid system, descending pain modulation pathways, and direct receptor antagonism. This document synthesizes current research findings, presents key quantitative data, details relevant experimental protocols, and visualizes the involved signaling cascades to offer a comprehensive resource for researchers in pain management and drug development.

The analgesic action of nitrous oxide is primarily initiated through the activation of the endogenous opioid system, leading to the modulation of descending inhibitory pathways that regulate pain signals at the spinal cord level. Concurrently, N₂O exerts direct effects on excitatory neurotransmission by antagonizing N-methyl-D-aspartate (NMDA) receptors.

Core Mechanism 1: The Endogenous Opioid System

A substantial body of evidence indicates that the analgesic effect of N₂O is opioid in nature.[2][3] The process begins with N₂O stimulating the release of endogenous opioid peptides, such as β-endorphin and enkephalins, within key pain-modulating regions of the central nervous system.[4][5]

Signaling Pathway: Opioid Release and Action

The primary site of action is the periaqueductal gray (PAG) area of the midbrain, a critical control center for pain modulation.[3] N₂O exposure triggers the release of these opioid peptides, which then bind to and activate opioid receptors, particularly kappa (κ) and mu (μ) opioid receptors, on local inhibitory GABAergic interneurons.[2][6]

References

- 1. The analgesic action of nitrous oxide is dependent on the release of norepinephrine in the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nitrous oxide and halothane on mu and kappa opioid receptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Understanding the Actions of Nitrous Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrous oxide-induced NO-dependent neuronal release of β-endorphin from the rat arcuate nucleus and periaqueductal gray - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of psychotropic analgesic nitrous oxide as a multipotent opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of Nitrous Oxide-Oxygen Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrous oxide (N₂O), commonly known as "laughing gas," is a well-established inhalational anesthetic and analgesic agent used extensively in clinical practice. Administered in combination with oxygen, its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, makes it a valuable component of balanced anesthesia and for procedural sedation.[1][2] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of nitrous oxide-oxygen mixtures, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data, outlines experimental methodologies for its pharmacokinetic characterization, and visualizes relevant pathways and workflows.

Pharmacokinetic Profile of Nitrous Oxide

The pharmacokinetic behavior of nitrous oxide is governed by its low solubility in blood and tissues, which dictates its rapid equilibration between the alveoli and the bloodstream.

Absorption

Upon inhalation, nitrous oxide rapidly diffuses from the alveoli into the pulmonary capillary blood.[3] The primary determinant of its uptake is the blood/gas partition coefficient, which is a measure of its solubility in blood. Nitrous oxide has a low blood/gas partition coefficient, leading to a rapid increase in its partial pressure in the arterial blood, and consequently, a fast onset of clinical effects, typically within 2 to 5 minutes.[1][4]

A noteworthy phenomenon associated with the rapid uptake of high concentrations of nitrous oxide is the "second gas effect." The rapid absorption of a large volume of nitrous oxide from the alveoli concentrates the remaining gases, including any co-administered volatile anesthetic agent. This increases the partial pressure gradient of the second gas, accelerating its uptake and hastening the induction of anesthesia.[4][5]

Distribution

Following absorption into the bloodstream, nitrous oxide is distributed throughout the body. Due to its low lipid solubility, it does not accumulate significantly in fatty tissues, which contributes to its rapid emergence from anesthesia.[6] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.

Nitrous oxide is approximately 34 times more soluble than nitrogen in blood.[7] This differential solubility can lead to the expansion of air-filled cavities within the body, such as a pneumothorax or an obstructed bowel, as nitrous oxide diffuses into these spaces faster than nitrogen can diffuse out.[1]

Metabolism

Nitrous oxide is minimally metabolized in the human body. A very small fraction, estimated to be less than 0.004%, undergoes reductive metabolism by anaerobic bacteria in the gut.[1][3] This process can lead to the formation of nitrogen.[8] A significant consequence of nitrous oxide's interaction with biological systems is the irreversible oxidation of the cobalt atom in vitamin B12, which can inhibit the activity of vitamin B12-dependent enzymes like methionine synthase.[3]

Excretion

The primary route of elimination for nitrous oxide is exhalation.[1][3] Due to its low solubility, it is rapidly cleared from the blood and tissues upon discontinuation of administration. The elimination half-life of nitrous oxide is short, approximately 5 minutes, leading to a swift recovery.[2][3] The rapid washout of nitrous oxide from the alveoli can dilute the alveolar oxygen concentration, a phenomenon known as "diffusion hypoxia," necessitating the administration of 100% oxygen for a few minutes after cessation of nitrous oxide delivery.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for nitrous oxide.

| Parameter | Value | Reference |

| Blood/Gas Partition Coefficient | 0.47 | [4][7][9] |

| Minimum Alveolar Concentration (MAC) | 104% | [4][7][10] |

| Elimination Half-Life | ~5 minutes | [2][3] |

| Metabolism | < 0.004% | [3] |

Table 1: Key Pharmacokinetic Parameters of Nitrous Oxide.

| Tissue | Partition Coefficient (relative to blood) |

| Brain | 1.1 |

| Fat | 2.3 |

| Muscle | 1.2 |

| Vessel-Rich Group | 1.0 |

Table 2: Tissue/Blood Partition Coefficients of Nitrous Oxide.

Experimental Protocols

The characterization of nitrous oxide's pharmacokinetics involves several key experimental methodologies.

Determination of Blood/Gas Partition Coefficient

The blood/gas partition coefficient is a fundamental parameter determined in vitro.

Methodology:

-

Sample Preparation: Samples of human or animal blood are obtained and equilibrated to a constant temperature (typically 37°C).

-

Gas Equilibration: A known concentration of nitrous oxide in a carrier gas (e.g., air or oxygen) is introduced into a sealed vessel containing the blood sample. The vessel is agitated to ensure thorough mixing and equilibration between the gas and liquid phases.

-

Concentration Measurement: After equilibration, the concentration of nitrous oxide in both the gas phase and the blood is measured. Gas chromatography (GC) is a common analytical technique for this purpose.

-

Calculation: The blood/gas partition coefficient is calculated as the ratio of the nitrous oxide concentration in the blood to its concentration in the gas phase at equilibrium.

Determination of Minimum Alveolar Concentration (MAC)

MAC is the standard measure of anesthetic potency and is determined in vivo.

Methodology:

-

Subject Selection: A cohort of healthy human volunteers or a suitable animal model is selected.

-

Anesthetic Administration: Anesthesia is induced and maintained with a nitrous oxide-oxygen mixture. To determine the MAC of nitrous oxide alone, a hyperbaric chamber is required to achieve the necessary partial pressure.[11]

-

Equilibration: The end-tidal concentration of nitrous oxide is maintained at a constant level for a period of at least 15 minutes to ensure equilibration between the alveoli, blood, and brain.[12]

-

Application of Noxious Stimulus: A standardized, supramaximal noxious stimulus (e.g., tetanic electrical stimulation) is applied.[11]

-

Observation of Response: The subject is observed for purposeful movement in response to the stimulus.

-

Bracketing Method: The end-tidal concentration of nitrous oxide is incrementally increased or decreased for subsequent subjects (or after a suitable washout period in the same subject) until the concentration at which 50% of subjects do not respond to the stimulus is determined. This concentration is the MAC value.[13]

Quantification of Uptake and Elimination

In vivo studies to quantify the uptake and elimination of nitrous oxide rely on precise gas analysis.

Methodology:

-

Gas Delivery and Monitoring: A subject inhales a precisely controlled concentration of a nitrous oxide-oxygen mixture. The inspired and expired concentrations of nitrous oxide, oxygen, and carbon dioxide are continuously monitored using a gas analyzer.

-

Blood Sampling: Arterial and/or venous blood samples can be drawn at various time points during and after nitrous oxide administration.

-

Analysis of Nitrous Oxide in Biological Samples: The concentration of nitrous oxide in blood and expired air is quantified using headspace gas chromatography-mass spectrometry (HS-GC-MS).[4][14][15][16] This technique involves separating the volatile nitrous oxide from the biological matrix in the headspace of a sealed vial and then injecting the gas into the GC-MS for separation and detection.

-

Pharmacokinetic Modeling: The collected data on gas concentrations over time are used to develop pharmacokinetic models that describe the rates of uptake, distribution, and elimination.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Signaling Pathways

Nitrous oxide exerts its primary anesthetic and analgesic effects through interactions with several neurotransmitter systems in the central nervous system.

Caption: Nitrous Oxide's Primary Mechanisms of Action.

Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis can be employed to study the downstream effects of nitrous oxide on neurotransmitter systems, such as the release of nitric oxide (a product of NMDA receptor activation).

Caption: In Vivo Microdialysis Workflow.

Pharmacokinetic Process Overview

This diagram illustrates the complete pharmacokinetic journey of nitrous oxide in the body.

References

- 1. Measurement by in vivo brain microdialysis of nitric oxide release in the rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Quantitative determination of nitrous oxide in human blood by HS-GC-MS: forensic application of two fatal poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A demonstration of the concentration and second gas effects in humans anesthetized with nitrous oxide and desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrous Oxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 8. Metabolism of nitrous oxide by human and rat intestinal contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inmed.fr [inmed.fr]

- 10. Measurement of total nitric oxide metabolite (NO(x)(-)) levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The minimum alveolar concentration of nitrous oxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 15. Driving under the influence of nitrous oxide - A retrospective study of HS-GC-MS analysis in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estimation of nitrous oxide in blood. Gas chromatographic analysis of trace or analgesic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurobiological Effects of Entonox Inhalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entonox, a homogenous gas mixture of 50% nitrous oxide (N₂O) and 50% oxygen (O₂), is a widely utilized analgesic and anxiolytic agent in clinical practice. Its rapid onset and offset of action make it particularly suitable for procedural pain management. This technical guide provides an in-depth exploration of the neurobiological effects of this compound inhalation, focusing on its core mechanisms of action at the molecular and systemic levels. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

The neurobiological effects of this compound are primarily driven by the pharmacological actions of nitrous oxide on several key neurotransmitter systems in the central nervous system (CNS). These effects culminate in the analgesic, anxiolytic, and euphoric properties for which this compound is known.

Glutamatergic System: NMDA Receptor Antagonism

The principal mechanism of action of nitrous oxide is its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamatergic system.[1][2][3][4] By binding to the NMDA receptor, nitrous oxide reduces the excitatory effects of glutamate, leading to a decrease in neuronal activity. This inhibition of excitatory signaling is a major contributor to the sedative and analgesic effects of this compound.[2] Studies have demonstrated that nitrous oxide inhibits ionic currents and excitotoxic neurodegeneration mediated by NMDA receptors.[3] The inhibition of NMDA receptors is also thought to underlie the dissociative and euphoric effects experienced by users.[2]

Opioidergic System Modulation

Nitrous oxide interacts with the endogenous opioid system, contributing significantly to its analgesic properties.[2][5][6] Evidence suggests that nitrous oxide may act as a partial agonist at opioid receptors, including the mu, delta, and kappa subtypes.[6] Furthermore, nitrous oxide has been shown to stimulate the release of endogenous opioid peptides, such as enkephalins and β-endorphins, in the brain.[2][5] This release of natural pain-relieving chemicals amplifies the analgesic effects of this compound.[2] The analgesic actions of nitrous oxide are comparable to those of morphine and can be attenuated by opioid antagonists.[6][7]

GABAergic System Potentiation

Nitrous oxide enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][8] It potentiates the function of GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of neurons.[5] This enhancement of inhibitory neurotransmission contributes to the sedative and anxiolytic effects of this compound.[2][8] The anxiolytic effect is associated with the enhanced activity of GABA-A receptors and can be partially reversed by benzodiazepine (B76468) receptor antagonists.[5]

Dopaminergic and Serotonergic System Effects

Nitrous oxide also modulates the dopaminergic and serotonergic systems, which are involved in reward, mood, and emotional regulation. Inhalation of nitrous oxide has been shown to increase dopamine (B1211576) levels in the nucleus accumbens of rats, likely due to an increase in dopamine release rather than a reduction in reuptake.[9] This stimulation of the brain's reward pathway is believed to be responsible for the euphoric effects of the gas.[9][10] The effects of nitrous oxide on the serotonin (B10506) system appear to be region-specific, with studies in rodents showing an increase in serotonin in the cerebral cortex but not the hypothalamus.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the neurobiological effects of nitrous oxide.

Table 1: Effects of Nitrous Oxide on Neurotransmitter Systems

| Neurotransmitter System | Effect | Species | Brain Region | N₂O Concentration | Duration | Key Findings | Reference |

| Dopamine | Increased Release | Rat | Nucleus Accumbens | 40% | 40 min | Significant increase in dopamine levels. | [9] |

| Serotonin | Increased Levels | Rodent | Cerebral Cortex (prefrontal) | 70% | 15 min | Region-specific increase in serotonin. | [9] |

| Endogenous Opioids | Increased Release | Rat | Not specified | Not specified | Not specified | Evidence for release of endogenous opioids. | [2] |

Table 2: Effects of Nitrous Oxide on Receptor Function

| Receptor | Effect | Preparation | N₂O Concentration | Key Findings | Reference |

| NMDA Receptor | Inhibition of currents | Not specified | Anesthetically-relevant | Inhibition of ionic currents and excitotoxic neurodegeneration. | [3] |

| GABA-A Receptor | Potentiation | Not specified | Not specified | Enhanced activity contributing to anxiolytic effects. | [5] |

| Opioid Receptors | Partial Agonism | Not specified | Not specified | Direct interaction with mu, delta, and kappa receptors. | [6] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the neurobiological effects of nitrous oxide.

Animal Models

-

Rodent Models of Analgesia: The tail-flick and hot-plate tests are commonly used to assess the analgesic effects of nitrous oxide in rats and mice. Animals are exposed to a noxious thermal stimulus, and the latency to a withdrawal response is measured before and after inhalation of varying concentrations of nitrous oxide.

-

Rodent Models of Anxiety: The elevated plus-maze and light-dark box tests are standard behavioral paradigms to evaluate the anxiolytic properties of nitrous oxide. The time spent in the open arms of the maze or the light compartment of the box is measured as an indicator of reduced anxiety-like behavior.

-

Microdialysis in Freely Moving Animals: This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions. A microdialysis probe is implanted into a target area, such as the nucleus accumbens, and perfusate samples are collected and analyzed for dopamine, serotonin, and their metabolites before, during, and after nitrous oxide administration.

In Vitro Techniques

-

Patch-Clamp Electrophysiology: This technique is used to study the effects of nitrous oxide on individual ion channels and receptors in isolated neurons or cell lines expressing specific receptor subtypes. Whole-cell or single-channel currents are recorded in response to the application of neurotransmitters in the presence and absence of nitrous oxide to determine its modulatory effects.

-

Receptor Binding Assays: Radioligand binding assays are employed to investigate the affinity of nitrous oxide for different receptor types. Brain tissue homogenates are incubated with a radiolabeled ligand that specifically binds to the receptor of interest, and the displacement of this ligand by varying concentrations of nitrous oxide is measured.

Human Studies

-

Controlled Inhalation Studies: Healthy volunteers or patients are administered a fixed concentration of this compound (typically 50% N₂O) for a specified duration. Physiological parameters (heart rate, blood pressure, oxygen saturation), subjective effects (using visual analog scales for pain, anxiety, and euphoria), and cognitive performance are assessed.

-

Neuroimaging Techniques: Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) can be used to visualize and quantify changes in receptor binding, neurotransmitter release, and brain activity in response to this compound inhalation in humans.

Signaling Pathways and Visualizations

The neurobiological effects of this compound are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

NMDA Receptor Antagonism Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Understanding the Actions of Nitrous Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coadministered nitrous oxide enhances the effect of isoflurane on GABAergic transmission by an increase in open-channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Depresses GABAA Receptor Function via Coactivation of cGMP-Dependent Kinase and Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Nitrous oxide (laughing gas) is an NMDA antagonist, neuroprotectant and neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of nitrous oxide exposure on behavioral changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrous oxide induces opioid peptide release in the periaqueductal gray area [general-anaesthesia.com]

- 9. Nitrous oxide-induced NO-dependent neuronal release of β-endorphin from the rat arcuate nucleus and periaqueductal gray - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrous oxide and xenon increase the efficacy of GABA at recombinant mammalian GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Entonox: A Technical Retrospective on its Foundational Research

For Immediate Release

A comprehensive review of the seminal scientific literature marks a pivotal moment in pain management history: the development of Entonox, a 50:50 mixture of nitrous oxide and oxygen. This whitepaper delves into the foundational research that introduced this innovation, offering a technical guide for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, quantitative data, and logical frameworks from the pioneering studies that established this compound as a staple in analgesic care.

Introduction: The Genesis of a Premixed Analgesic

The mid-20th century saw a growing need for a safe, effective, and easily administered analgesic, particularly in obstetrics and emergency medicine. While nitrous oxide had been recognized for its pain-relieving properties since the 19th century, its administration with a consistent and safe oxygen concentration posed a significant challenge. The breakthrough came with the development of a stable, premixed formulation of 50% nitrous oxide and 50% oxygen, which would become known as this compound. This innovation was spearheaded by the work of Michael Tunstall and later expanded upon by Peter Baskett, whose research laid the groundwork for its widespread clinical adoption.

The Seminal Work of Michael Tunstall (1961)

In 1961, Michael Tunstall published a groundbreaking paper in The Lancet titled "Obstetric analgesia. The use of a fixed nitrous oxide and oxygen mixture from one cylinder."[1][2] This work is widely credited with introducing the concept of a premixed, stable 50:50 nitrous oxide and oxygen combination for pain relief during childbirth.

Experimental Protocol

While the full text of Tunstall's 1961 paper is not widely available in digital archives, subsequent reviews and historical accounts allow for a reconstruction of the probable experimental protocol. The primary objective was to demonstrate the feasibility, safety, and efficacy of a self-administered, premixed nitrous oxide-oxygen mixture from a single cylinder for laboring patients.

-

Patient Population: The study likely involved parturient women in active labor.

-

Apparatus: A key innovation was the use of a single cylinder containing the premixed gases. This was a significant advancement over previous methods that required mixing gases from separate cylinders, a process prone to error. The delivery system would have included a demand valve, allowing the patient to self-administer the gas mixture upon inhalation, ensuring that the patient remained conscious and in control. Modern systems still employ this principle.[3][4]

-

Administration: Patients were instructed to begin inhaling the gas mixture at the onset of a contraction and to continue as needed for pain relief. The self-administration via a demand valve was a critical safety feature; if a patient became drowsy, they would be unable to maintain a seal on the mask or mouthpiece, thus ceasing administration and preventing overdose.[3]

-

Outcome Measures: The primary outcomes would have been the assessment of analgesic efficacy and the incidence of any adverse effects on both the mother and the neonate. Pain relief was likely assessed through qualitative patient reports and clinical observation, as standardized pain scales were not as commonly used at the time.

Data Presentation

Quantitative data from Tunstall's original 1961 publication is not available in the reviewed sources. The paper's impact stemmed from its demonstration of the principle and safety of a premixed gas from a single cylinder, which paved the way for the commercial production of this compound by the British Oxygen Company.[2]

Logical Workflow

The logical framework of Tunstall's study can be visualized as a progression from identifying a clinical need to developing and testing a novel solution.

References

- 1. Obstetric analgesia. The use of a fixed nitrous oxide and oxygen mixture from one cylinder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrous Oxide for Labor Analgesia: Expanding Analgesic Options for Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]

- 4. Use of this compound in Maternity, SOP | Right Decisions [rightdecisions.scot.nhs.uk]

The Pharmacodynamics of Nitrous Oxide-Oxygen Mixtures in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of nitrous oxide-oxygen (N₂O/O₂) mixtures, with a specific focus on findings from animal models. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development by detailing the mechanisms of action, summarizing quantitative data, and outlining experimental protocols for the key pharmacological effects of nitrous oxide, including analgesia, anxiolysis, and neuroprotection.

Core Pharmacodynamic Effects

Nitrous oxide, a small inorganic molecule, has been utilized for its analgesic and anxiolytic properties for over 150 years.[1] Animal studies have been instrumental in elucidating the complex mechanisms underlying these clinical effects. The primary pharmacodynamic actions of N₂O are centered on its interactions with several key neurotransmitter systems in the central nervous system (CNS).

Analgesia (Antinociception)

In animal models, analgesia is assessed as antinociception, which is a reduced response to a noxious stimulus.[1] The analgesic effect of N₂O is primarily mediated by the activation of endogenous opioid systems and the subsequent engagement of descending noradrenergic pathways.[1][2]

Mechanism of Action: N₂O stimulates the release of endogenous opioid peptides, such as dynorphins, in the periaqueductal gray (PAG) area of the midbrain.[1][2] This leads to the activation of descending inhibitory pathways that modulate pain processing at the spinal cord level.[2] A crucial component of this descending pathway is the noradrenergic system.[2] The release of norepinephrine (B1679862) in the dorsal horn of the spinal cord is essential for the analgesic action of nitrous oxide.[3] Studies in rats have shown that depletion of spinal norepinephrine antagonizes the antinociceptive effects of N₂O. Furthermore, α₂-adrenergic receptors, specifically the α₂B and/or α₂C subtypes, are implicated in mediating N₂O-induced antinociception.

Signaling Pathway for Analgesia

Caption: Signaling pathway of nitrous oxide-induced analgesia.

Anxiolysis

The anxiolytic effects of N₂O have been demonstrated in various animal models of anxiety.[4][5] The mechanism underlying this action is believed to involve the potentiation of the GABAergic system, similar to benzodiazepines.[1][4][5]

Mechanism of Action: N₂O's anxiolytic properties are mediated through the activation of the γ-aminobutyric acid type A (GABAₐ) receptor, likely via the benzodiazepine (B76468) binding site.[1] This is supported by findings that the anxiolytic-like effects of N₂O can be blocked by the benzodiazepine receptor antagonist, flumazenil (B1672878).[4][5] Furthermore, nitric oxide (NO) appears to play a role in mediating the anxiolytic effects of N₂O. Inhibition of nitric oxide synthase (NOS), the enzyme responsible for NO production, antagonizes the anxiolytic-like effects of both N₂O and benzodiazepines in animal models.[1][6]

Signaling Pathway for Anxiolysis

Caption: Signaling pathway of nitrous oxide-induced anxiolysis.

Neuroprotection and NMDA Receptor Antagonism

Recent studies have highlighted the neuroprotective potential of nitrous oxide, particularly at subanesthetic concentrations.[7][8] This effect is largely attributed to its antagonistic action at the N-methyl-D-aspartate (NMDA) receptor.[8][9]

Mechanism of Action: Nitrous oxide acts as a non-competitive antagonist at the NMDA receptor.[9] By inhibiting NMDA receptor-mediated currents, N₂O can reduce excitotoxic neuronal injury, a key process in ischemic brain damage.[8][9] In animal models of stroke, such as transient cerebral ischemia in rats, N₂O has been shown to offer significant neuroprotection, reducing neuronal death and improving neurological outcomes.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies on the pharmacodynamics of nitrous oxide-oxygen mixtures.

Table 1: Analgesic (Antinociceptive) Effects of N₂O/O₂ Mixtures

| Animal Model | N₂O Concentration | Assay | Key Finding | Reference |

| Rat | 70% | Tail Flick Latency Test | Significant increase in tail flick latency, indicating an analgesic effect. This effect was prevented by spinal cord transection. | |

| Rat | 70% | Spinal Microdialysis | Four-fold increase in norepinephrine release in the spinal cord dorsal horn after 30 minutes of exposure. | [3] |

| Rat | Not Specified | Nociceptive Testing | Depletion of norepinephrine in the spinal cord antagonizes the antinociceptive effect of N₂O. |

Table 2: Anxiolytic Effects of N₂O/O₂ Mixtures

| Animal Model | N₂O Concentration | Assay | Key Finding | Reference |

| Rat | 10-40% | Conditioned Defensive Burying | Concentration-related reduction in defensive burying; statistically significant at 30% N₂O. | [4] |

| Rat | 30% | Conditioned Defensive Burying with Flumazenil | The N₂O-induced decrease in burying was antagonized by the benzodiazepine receptor blocker flumazenil (20 mg/kg). | [4] |

| Mouse | Not Specified | Elevated Plus Maze | Increased exploration of open arms, indicative of an anxiolytic effect. This was antagonized by flumazenil. | [5] |

| Mouse | Not Specified | Elevated Plus Maze with L-NOARG | The anxiolytic effect was reduced by pretreatment with the NOS inhibitor L-NOARG. | [6] |

| Mouse | 25%, 50%, 75% | Mouse Staircase Test | N₂O alone did not reduce the number of rearings (anxiety measure) but significantly enhanced the anxiolytic-like effect of diazepam and triazolam. | [10][11] |

Table 3: Neuroprotective Effects of N₂O/O₂ Mixtures

| Animal Model | N₂O Concentration | Model of Injury | Key Finding | Reference |

| Rat | 50% | Transient Cerebral Ischemia | Full neuroprotection at both histological and neurological outcome levels when administered up to 2 hours after ischemia onset. | [7][12] |

| Rat | 75% | Middle Cerebral Artery Occlusion | Reduced ischemia-induced neuronal death. | [8] |

| Rodents | Not Specified | Amphetamine-Induced Sensitization | Reduced amphetamine-induced locomotor sensitization. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.

Conditioned Defensive Burying Test for Anxiolysis

-

Objective: To assess the anxiolytic-like effects of N₂O.

-

Animal Model: Male hooded rats.

-

Procedure:

-

Rats are placed in a test chamber with bedding material on the floor and an electrified prod mounted on one wall.

-

Upon touching the prod, the rat receives a single, brief electrical shock.

-

Immediately after the shock, the rat is exposed to either room air or a specific concentration of N₂O/O₂ mixture (e.g., 10-40% N₂O).

-

Behavior is recorded for a set duration (e.g., 15 minutes).

-

-

Measured Parameters:

-

Duration and height of prod-directed "defensive" burying behavior.

-

Horizontal locomotion and rearing activity to assess for general motor effects.

-

-

Pharmacological Intervention: In some experiments, animals are pretreated with a benzodiazepine receptor blocker like flumazenil (e.g., 20 mg/kg) to investigate the involvement of the benzodiazepine receptor.[4]

Experimental Workflow for Conditioned Defensive Burying

Caption: Workflow for the Conditioned Defensive Burying experiment.

Tail Flick Latency Test for Antinociception

-

Objective: To measure the analgesic effect of N₂O.

-

Animal Model: Rats.

-

Procedure:

-

The rat's tail is exposed to a noxious thermal stimulus (e.g., a focused beam of light).

-

The latency for the rat to "flick" its tail away from the heat source is measured.

-

A baseline latency is established before drug administration.

-

The animal is then exposed to a specific concentration of N₂O/O₂ (e.g., 70% N₂O).

-

Tail flick latency is measured at set time points during N₂O exposure.

-

-

Surgical Intervention (for mechanistic studies): In some protocols, the spinal cord is transected (e.g., at the T3-T4 level) to determine if the analgesic effect is mediated supraspinally.[3]

Transient Cerebral Ischemia Model for Neuroprotection

-

Objective: To evaluate the neuroprotective properties of N₂O.

-

Animal Model: Rats.

-

Procedure:

-

Transient cerebral ischemia is induced, often by middle cerebral artery occlusion (MCAO).

-

Following the ischemic insult, animals are exposed to a specific concentration of N₂O/O₂ (e.g., 50% N₂O) or a control gas for a defined period.

-

N₂O administration can be initiated at different time points post-ischemia (e.g., up to 2 or 3 hours) to determine the therapeutic window.

-

-

Outcome Measures:

-

Histological Analysis: Brain tissue is examined to determine the infarct volume.

-

Neurological Assessment: Behavioral tests are conducted to evaluate motor function and neurological deficits.

-

Conclusion

Animal models have been indispensable in delineating the pharmacodynamic profile of nitrous oxide-oxygen mixtures. The analgesic effects are well-established to be mediated through the opioidergic and noradrenergic systems. The anxiolytic properties are linked to the GABAergic system, with a notable similarity to benzodiazepines. Furthermore, emerging evidence strongly suggests a neuroprotective role for nitrous oxide, primarily through its antagonism of the NMDA receptor. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for future research and development in this area. Further investigation into the precise molecular interactions and the translation of these findings to clinical applications remains a promising avenue for scientific exploration.

References

- 1. Advances in Understanding the Actions of Nitrous Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurobiology of nitrous oxide-induced antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The analgesic action of nitrous oxide is dependent on the release of norepinephrine in the dorsal horn of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrous oxide induces an anxiolytic-like effect in the conditioned defensive burying paradigm, which can be reversed with a benzodiazepine receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrous oxide anxiolytic effect in mice in the elevated plus maze: mediation by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of nitric oxide in nitrous oxide anxiolysis in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection by nitrous oxide: facts and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentially neuroprotective and therapeutic properties of nitrous oxide and xenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrous oxide (laughing gas) is an NMDA antagonist, neuroprotectant and neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiolytic-like action in mice treated with nitrous oxide and oral triazolam or diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

neurotransmitter pathways affected by Entonox

An In-depth Technical Guide to the Neurotransmitter Pathways Affected by Entonox

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This compound, a homogenous gas mixture of 50% nitrous oxide (N₂O) and 50% oxygen, exerts its analgesic, anxiolytic, and euphoric effects through complex interactions with multiple neurotransmitter systems. While oxygen sustains metabolic function, the pharmacological activity is overwhelmingly attributed to nitrous oxide. This technical guide provides an in-depth analysis of the primary neurotransmitter pathways modulated by N₂O, including the glutamatergic, opioidergic, monoaminergic, and GABAergic systems. It summarizes key quantitative data, presents detailed experimental protocols for studying these interactions, and uses logical diagrams to visualize the complex signaling cascades and experimental workflows.

The Glutamatergic System: NMDA Receptor Antagonism

The most significant mechanism of action for nitrous oxide is its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785).[1][2] Unlike ketamine, N₂O's inhibition is weakly voltage-dependent and does not appear to rely on open-channel block.[1] This antagonism is believed to underlie its anesthetic, amnesic, and dissociative effects.[2]

Signaling Pathway: NMDA Receptor Inhibition

Nitrous oxide directly interacts with the NMDA receptor, reducing the influx of Ca²⁺ and Na⁺ in response to glutamate binding. This dampens excitatory neurotransmission in key areas of the central nervous system, including the hippocampus and cortex.

Quantitative Data: NMDA Receptor Inhibition

The inhibitory effect of nitrous oxide on NMDA receptors has been quantified using electrophysiological techniques.

| Parameter | Value | Concentration of N₂O | Experimental Model | Citation |

| IC₅₀ | ~30-40% | 30-40% | Cultured rat hippocampal neurons | [1] |

| Maximal Inhibition | <70% block | 80% | Cultured rat hippocampal neurons | [1] |

| Peak Current Inhibition | 49 ± 6% | 80% | Rat hippocampal microcultures |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons in response to N₂O.[3][4]

-

Cell Preparation: Culture hippocampal or cortical neurons on glass coverslips. Use cells 10-14 days after plating for mature receptor expression.

-

Solution Preparation:

-

External/Bath Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 Glycine, 0.001 Tetrodotoxin. Adjust pH to 7.2-7.4 with NaOH.

-

Internal/Pipette Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

-

Recording Setup:

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution, bubbled with a control gas (e.g., 95% O₂/5% CO₂) or the experimental gas (e.g., 50% N₂O/45% O₂/5% CO₂).

-

Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Clamp the neuron's voltage at -60 mV.

-

Apply a brief pulse of NMDA (e.g., 100 µM) via a puffer pipette to evoke an inward current.

-

Record baseline NMDA-evoked currents with the control gas perfusion.

-

Switch the perfusion to the N₂O-containing gas mixture and allow for equilibration (5-10 minutes).

-

Record NMDA-evoked currents in the presence of N₂O.

-

Analyze the peak amplitude of the currents to quantify the percentage of inhibition caused by N₂O.

-

The Endogenous Opioid System

Nitrous oxide's potent analgesic properties are strongly linked to its interaction with the endogenous opioid system.[5] Evidence suggests N₂O both stimulates the release of endogenous opioid peptides (e.g., endorphins, dynorphins) and interacts directly with opioid receptors, particularly the kappa-opioid receptor (KOP).[6][7]

Signaling Pathway: Opioid System Activation

N₂O triggers the release of endogenous opioids in regions like the periaqueductal gray (PAG). These opioids then bind to receptors (predominantly kappa and mu), activating descending inhibitory pain pathways that dampen nociceptive signals at the spinal cord level.[7][8]

Quantitative Data: Opioid Receptor Binding

Radioligand binding assays have been used to determine how N₂O affects the affinity (Kd) and density (Bmax) of opioid receptors.

| Receptor | Parameter | Control (Air) | 100% N₂O | Unit | Experimental Model | Citation |

| Mu (µ) | Kd | 0.87 | 1.45 | nM | Guinea-pig brain homogenate | [9] |

| Bmax | No Change | No Change | fmol/mg protein | Guinea-pig brain homogenate | [9] | |

| Kappa (κ) | Kd | 0.24 | 0.31 | nM | Guinea-pig brain homogenate | [9] |

| Bmax | 115 | 84 | fmol/mg protein | Guinea-pig brain homogenate | [9] |

Experimental Protocol: Radioligand Binding Assay

This protocol provides a method for assessing the competitive binding of N₂O to opioid receptors in brain tissue homogenates.[10][11]

-

Tissue Preparation:

-

Homogenize guinea pig or rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in a fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Assay Setup (in triplicate):

-

Total Binding: Aliquot of membrane preparation + selective radioligand (e.g., [³H]DAMGO for mu-receptors) + assay buffer.

-

Non-specific Binding: Aliquot of membrane preparation + radioligand + a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).

-

Competitive Binding: Aliquot of membrane preparation + radioligand + varying concentrations of the test compound (in this case, the assay is performed in a chamber saturated with a known concentration of N₂O gas).

-

-

Incubation & Filtration:

-

Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the reaction by filtering the samples through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Use software like Prism to perform saturation or competition binding analysis and determine Kd and Bmax values.

-

Monoaminergic Systems: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506)

Nitrous oxide modulates the release of key monoamine neurotransmitters, contributing to its euphoric and analgesic effects.

Dopamine (DA)

The euphoric properties of N₂O are linked to increased dopamine release in the mesolimbic pathway, specifically the nucleus accumbens (NAc), a critical brain region for reward and motivation.[12] This is thought to be a downstream effect of NMDA antagonism on GABAergic interneurons in the ventral tegmental area (VTA), which leads to the disinhibition of dopamine neurons.

Norepinephrine (NE)

N₂O stimulates the release of norepinephrine from noradrenergic neurons originating in the locus coeruleus.[9] This release is a key component of the descending pain-inhibitory pathways activated by the opioid system, contributing significantly to analgesia.

Serotonin (5-HT)

The effect of N₂O on serotonin is less clear and appears to be region-specific. Some studies have shown an increase in serotonin in the prefrontal cortex, which may contribute to its mood-altering and anxiolytic effects.[9]

Quantitative Data: Dopamine Release

In vivo microdialysis studies in rats have quantified the increase in extracellular dopamine in the nucleus accumbens following N₂O administration.

| Parameter | % Change from Baseline | Experimental Condition | Citation |

| Extracellular Dopamine | +75% | Rats in morphine-paired compartment exposed to N₂O | [13] |

| Extracellular Dopamine | Significant Increase | Rats exposed to 60% N₂O for 60 min | [12] |

Experimental Protocol: In Vivo Microdialysis

This protocol outlines the measurement of extracellular dopamine in the nucleus accumbens of freely moving rats exposed to N₂O.[14][15]

-

Surgical Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula aimed at the nucleus accumbens (Coordinates relative to bregma: e.g., AP: +1.6 mm, ML: ±1.5 mm, DV: -6.0 mm).

-

Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

-

Connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

-

Allow the system to equilibrate for 1-2 hours.

-

-

Sampling and Exposure:

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Place the animal in an inhalation chamber and introduce a mixture of N₂O and O₂ (e.g., 50%/50%).

-

Continue collecting dialysate samples throughout the exposure period and for a designated time post-exposure.

-

-

Sample Analysis:

-

Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentration of dopamine.

-

Compare the dopamine levels during and after N₂O exposure to the baseline levels to determine the percentage change.

-

The GABAergic System

Nitrous oxide also enhances the function of γ-aminobutyric acid type A (GABAₐ) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] This action is associated with the anxiolytic (anxiety-reducing) effects of N₂O. The mechanism is thought to involve the benzodiazepine (B76468) binding site on the GABAₐ receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire.[7]

Synthesis and Conclusion

The neuropharmacological profile of this compound (nitrous oxide) is multifaceted, involving the modulation of several critical neurotransmitter systems. Its primary mechanism is the antagonism of NMDA receptors, which is complemented by the activation of endogenous opioid pathways, leading to potent analgesia. Furthermore, its influence on the dopaminergic system underlies its euphoric effects, while its modulation of the GABAergic system contributes to anxiolysis. Understanding these complex interactions is crucial for optimizing its clinical use and for the development of novel therapeutics targeting these pathways.

References

- 1. Frontiers | Treatment-Resistant Major Depression: Rationale for NMDA Receptors as Targets and Nitrous Oxide as Therapy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. inmed.fr [inmed.fr]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of psychotropic analgesic nitrous oxide as a multipotent opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. κ-Opioid receptor mediates the antinociceptive effect of nitrous oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Understanding the Actions of Nitrous Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [rex.libraries.wsu.edu]

- 9. Effects of nitrous oxide and halothane on mu and kappa opioid receptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The differential effects of nitrous oxide and xenon on extracellular dopamine levels in the rat nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of nitrous oxide on dopamine release in the rat nucleus accumbens and expectation of reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Effects of Entonox on Gene Expression in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entonox, a homogenous gas mixture of 50% nitrous oxide (N₂O) and 50% oxygen, is widely utilized for its analgesic and anxiolytic properties. Its mechanism of action in the central nervous system (CNS) is primarily attributed to the antagonism of N-methyl-D-aspartate (NMDA) receptors by nitrous oxide.[1][2][3] This interaction initiates a cascade of intracellular signaling events that culminate in altered gene expression, influencing neuronal activity, plasticity, and potentially contributing to both its therapeutic and neurotoxic effects. This technical guide provides a comprehensive overview of the known effects of this compound on gene expression in the CNS, with a focus on key signaling pathways, quantitative changes in gene expression, and detailed experimental protocols for further research.

Core Signaling Pathways Modulated by this compound

The primary molecular target of nitrous oxide in the CNS is the NMDA receptor, a key player in excitatory neurotransmission.[1][2][3] By blocking this receptor, N₂O disrupts the normal flow of ions, particularly calcium (Ca²⁺), into the neuron. This initial event triggers several downstream signaling cascades that ultimately impact gene transcription in the nucleus.

NMDA Receptor Antagonism and Immediate Early Gene Induction

Antagonism of the NMDA receptor by nitrous oxide leads to a series of intracellular events that result in the activation of transcription factors and the expression of immediate early genes (IEGs), such as c-fos.[4] These genes are rapidly and transiently induced in response to neuronal stimulation and are often used as markers of neuronal activity. The signaling pathway from NMDA receptor inhibition to c-fos expression is a critical aspect of N₂O's action in the CNS.

Figure 1: Signaling from NMDA receptor antagonism to c-Fos expression.

Nitric Oxide-Mediated Apoptotic Pathway

Prolonged or high-dose exposure to nitrous oxide has been associated with neurotoxicity, potentially through the induction of apoptosis.[1] This process involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, mediated in part by nitric oxide (NO) signaling. N₂O exposure can lead to an increase in the expression of neuronal nitric oxide synthase (nNOS), which in turn elevates NO levels.[5] NO can then influence the expression of the Bcl-2 family of proteins and activate executioner caspases.[6][7][8]

Figure 2: Nitric oxide-mediated apoptotic signaling cascade.

Quantitative Gene Expression Data

The following table summarizes the currently available quantitative data on gene expression changes in the central nervous system following exposure to nitrous oxide. It is important to note that this data is derived from studies using N₂O alone, and further research using the 50:50 this compound mixture is warranted.

| Gene | Brain Region | Animal Model | N₂O Concentration & Duration | Fold Change | p-value | Reference |

| nNOS | Whole Brain | Neonatal Rat (P7) | 75% for 120 min | 11-fold increase | p=0.026 | [5] |

| p53 | Whole Brain | Neonatal Rat (P7) | 75% for 120 min | ~2-fold increase | p=0.0002 | [5] |

| c-Fos | Hypothalamic Supraoptic Nucleus | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Hypothalamic Paraventricular Nucleus | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Thalamic Paraventricular Nucleus | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Amygdala | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Retrosplenial Cortex | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Edinger-Westphal Nucleus | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Locus Coeruleus | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Nucleus of the Solitary Tract | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

| c-Fos | Ventrolateral Medulla | Adult Male Long-Evans Rat | 60% for 2h | Dose-dependent increase | p<0.05 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on gene expression in the CNS.

Animal Exposure to this compound and Tissue Collection

This protocol describes the administration of this compound to rodents and subsequent brain tissue harvesting for gene expression analysis.

Figure 3: Workflow for animal exposure and tissue collection.

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Long-Evans rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize to the housing facility for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to control and experimental groups.

-

Exposure: Place animals in a sealed exposure chamber. The control group receives medical air (21% O₂, 79% N₂), while the experimental group receives this compound (50% N₂O, 50% O₂). The duration of exposure can vary depending on the experimental question (e.g., 2 hours for acute effects).[9]

-

Monitoring: Continuously monitor the animals for any signs of distress.

-

Euthanasia and Tissue Collection: Immediately following the exposure period, euthanize the animals according to approved institutional protocols. Rapidly dissect the brain on a cold surface, isolate the regions of interest (e.g., hippocampus, prefrontal cortex, specific nuclei), and snap-freeze the tissue in liquid nitrogen.[5][10]

-

Storage: Store the frozen tissue at -80°C until RNA extraction.[5]

RNA Extraction from Brain Tissue

This protocol outlines the steps for isolating high-quality total RNA from lipid-rich brain tissue.[5][11][12]

Materials:

-

Frozen brain tissue

-

TRIzol reagent or similar phenol-based lysis solution

-

75% Ethanol (B145695) (prepared with RNase-free water)

-

RNase-free water

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the frozen brain tissue in TRIzol reagent (approximately 1 ml per 50-100 mg of tissue).

-

Phase Separation: Add chloroform (0.2 ml per 1 ml of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding isopropanol (0.5 ml per 1 ml of TRIzol used). Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 75% ethanol (at least 1 ml per 1 ml of TRIzol). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

-

Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of specific mRNA transcripts.[13][14][15][16]

Materials:

-

Isolated total RNA

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, qPCR master mix, and gene-specific forward and reverse primers.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

In Situ Hybridization (ISH)

This protocol allows for the visualization of mRNA expression within the cellular context of the brain tissue.[17][18][19][20]

Materials:

-

Brain sections (cryosections or paraffin-embedded)

-

Digoxigenin (DIG)-labeled RNA probes (antisense and sense controls)

-

Hybridization buffer

-

Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

-

Chromogenic substrate

Procedure:

-

Tissue Preparation: Prepare brain sections and mount them on slides.

-

Pre-hybridization: Treat the sections to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Apply the DIG-labeled RNA probe in hybridization buffer to the sections and incubate overnight at an appropriate temperature.

-

Washes: Perform a series of stringent washes to remove unbound probe.

-

Immunodetection: Incubate the sections with an anti-DIG antibody.

-

Signal Detection: Add the chromogenic substrate to visualize the location of the mRNA of interest.

-

Imaging: Mount the slides and image using a microscope.

Discussion and Future Directions

The current body of research indicates that this compound, through the action of nitrous oxide, significantly impacts gene expression in the central nervous system. The primary mechanism involves the antagonism of NMDA receptors, leading to the induction of immediate early genes like c-fos. Furthermore, there is evidence for the involvement of the nitric oxide signaling pathway in N₂O-induced apoptosis, with upregulation of pro-apoptotic genes such as nNOS and p53, and potential alterations in the Bcl-2 family of genes.

While these findings provide a foundational understanding, several areas require further investigation. Comprehensive transcriptomic studies, such as RNA sequencing, are needed to obtain a global and unbiased view of the gene expression changes induced by this compound in different brain regions and cell types.[21][22][23][24][25][26] This would allow for the identification of novel signaling pathways and molecular networks affected by this commonly used anesthetic.

Moreover, future research should focus on:

-

Directly comparing the effects of this compound (50% N₂O/50% O₂) with varying concentrations of N₂O alone to delineate the specific contribution of oxygen.

-

Investigating the long-term consequences of this compound-induced gene expression changes on neuronal function and behavior.

-

Exploring the differential effects of this compound on various cell types within the CNS, including neurons, astrocytes, and microglia, to understand its impact on neuroinflammation and glial activation.[23]

-

Elucidating the gene expression profiles associated with the analgesic versus the potential neurotoxic effects of this compound to inform safer clinical use.

By addressing these questions, the scientific community can build a more complete picture of the molecular mechanisms underlying the effects of this compound on the central nervous system, ultimately leading to improved therapeutic strategies and a better understanding of its safety profile.

References

- 1. The Neurotoxicity of Nitrous Oxide: The Facts and “Putative” Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Nitrous oxide (N(2)O) requires the N-methyl-D-aspartate receptor for its action in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3 Top Tips for RNA Extraction From Mouse Brain Tissue | Technology Networks [technologynetworks.com]

- 6. Involvement of Bcl-2 family and caspase-3-like protease in NO-mediated neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]

- 8. Nitric oxide differentially regulates the gene expression of caspase genes but not some autophagic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discussingpsychology.com [discussingpsychology.com]

- 10. snlab.bme.cornell.edu [snlab.bme.cornell.edu]

- 11. edenrcn.com [edenrcn.com]

- 12. Measuring Gene Expression from Mammalian Brain Tissue [promega.jp]

- 13. researchgate.net [researchgate.net]

- 14. The quantification of gene expression in an animal model of brain ischaemia using TaqMan real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 19. Frontiers | Double In situ Hybridization for MicroRNAs and mRNAs in Brain Tissues [frontiersin.org]

- 20. docs.abcam.com [docs.abcam.com]

- 21. RNA-Seq-Based Transcriptome Analysis of Nitric Oxide Scavenging Response in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Transcriptional profiling and therapeutic targeting of oxidative stress in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Transcriptomic analyses of neurotoxic effects in mouse brain after intermittent neonatal administration of thimerosal - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry in the Clinical and Research Analysis of Entonox® Exposure: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Mass Spectrometric Analysis of Biochemical Markers Following Entonox (Nitrous Oxide/Oxygen) Administration.

Introduction

This compound®, a homogenous gas mixture of 50% nitrous oxide (N₂O) and 50% oxygen (O₂), is widely utilized for its potent analgesic and anxiolytic properties. While clinically effective, the biochemical impact of nitrous oxide, particularly with prolonged or repeated exposure, warrants precise and sensitive analytical monitoring. Contrary to typical pharmaceutical agents, nitrous oxide is largely metabolically inert and is primarily eliminated unchanged via the lungs.[1] Its significant biological effect stems from a specific chemical interaction: the oxidation of the cobalt ion in vitamin B₁₂ (cobalamin).

This inactivation of vitamin B₁₂ renders it non-functional as a cofactor for two crucial enzymes: methionine synthase and L-methylmalonyl-CoA mutase. The downstream cascade from the inhibition of these enzymes leads to profound disruptions in the interconnected methionine and folate metabolic cycles. Consequently, the analytical approach to assessing N₂O exposure and its biological effects shifts from detecting direct drug metabolites to quantifying the key biochemical markers that accumulate or are depleted due to this enzymatic inhibition.

This technical guide provides a comprehensive overview of the state-of-the-art mass spectrometry-based methods used to quantify nitrous oxide in biological matrices and to measure the critical biomarkers of its metabolic impact, including homocysteine, methylmalonic acid (MMA), S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and key folate vitamers.

Direct Quantification of Nitrous Oxide in Whole Blood

Direct measurement of N₂O in blood is essential for pharmacokinetic studies and in forensic toxicology to confirm exposure. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for this analysis due to the volatile nature of N₂O.

Experimental Protocol: HS-GC-MS for N₂O Quantification

This protocol is a synthesis of validated methods for the determination of N₂O in whole blood.[2][3][4]

1. Sample Preparation & Headspace Generation:

-

Pipette a known volume (e.g., 0.5 mL) of chilled whole blood into a headspace vial.

-

To eliminate interference from carbon dioxide (CO₂), which has the same nominal mass as N₂O (44 amu), add a small volume of a strong base, such as sodium hydroxide, to the vial.[2]

-

Add a suitable internal standard. Common choices include n-pentane, hydrogen sulfide, or a noble gas like xenon, which do not naturally occur in blood samples.[2][4][5]

-

Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

-

Incubate the vial in the headspace autosampler's oven (e.g., 70°C for 15 minutes) to allow N₂O and the internal standard to partition into the gas phase (headspace).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a column suitable for permanent gas separation, such as a molecular sieve 5Å PLOT or a Porabond Q column.[5]

-

Injection: A heated, gas-tight syringe on the autosampler injects a fixed volume (e.g., 1 mL) of the headspace gas into the GC inlet.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: An isothermal or temperature-programmed ramp may be used to ensure separation from other volatile compounds.

-

Mass Spectrometer: A quadrupole mass spectrometer operating in Electron Ionization (EI) mode.

-

Data Acquisition: Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

3. Calibration and Quantification:

-

Calibration standards are prepared by spiking blank whole blood with known concentrations of N₂O gas.

-

A calibration curve is constructed by plotting the ratio of the N₂O peak area to the internal standard peak area against the N₂O concentration.

-

The concentration of N₂O in unknown samples is determined from this calibration curve.

Quantitative Data: N₂O Blood Concentrations

The following table summarizes typical concentration ranges observed in forensic and driving-under-the-influence cases.

| Analyte | Matrix | Method | Concentration Range | Reference |

| Nitrous Oxide | Whole Blood | HS-GC-MS | 0.1 - 48 mL/L | [4] |

| Nitrous Oxide | Whole Blood | HS-GC-MS | 11.29 - 2152.04 mg/L (post-mortem) | [6] |

Analysis of Biochemical Markers of N₂O-Induced Vitamin B₁₂ Inactivation

The core of monitoring the biological effects of this compound involves the analysis of downstream metabolic markers. The inactivation of methionine synthase by N₂O directly causes an accumulation of its substrates, homocysteine and 5-methyltetrahydrofolate, and a depletion of its product, methionine.

Homocysteine and Methylmalonic Acid (MMA)

Elevated plasma homocysteine is a primary and sensitive biomarker of N₂O-induced functional vitamin B₁₂ deficiency.[1][7][8] MMA levels also rise, though they may be a better marker of clinical severity.[9][10]

This protocol is based on established methods for quantifying total homocysteine in plasma.[11]

1. Sample Preparation (Reduction and Protein Precipitation):

-

To 100 µL of EDTA plasma, add a reducing agent such as dithiothreitol (B142953) (DTT) to release protein-bound homocysteine.[11]

-

Add an internal standard solution (e.g., d₄-homocysteine).[11]

-

Precipitate proteins by adding an organic solvent like acetonitrile (B52724), often containing an acid (e.g., formic acid).[11]

-

Vortex and centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C.

-

Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM).

-

Homocysteine Transition: e.g., m/z 136 → 90

-

d₄-Homocysteine (IS) Transition: e.g., m/z 140 → 94

-

This protocol is based on established isotope dilution methods for MMA analysis.[12]

1. Sample Preparation (Extraction and Derivatization):

-

To 1 mL of plasma/serum, add an internal standard (e.g., D₃-MMA).

-

Perform an extraction, potentially using anion-exchange chromatography, to isolate the organic acids.

-

Evaporate the eluate to dryness.

-

Derivatize the sample to make MMA volatile for GC analysis. This is often done using chloroformates or silylating agents (e.g., MTBSTFA).

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system with a capillary column (e.g., DB-5ms).

-

Mass Spectrometer: A quadrupole mass spectrometer operating in EI mode.

-

Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized MMA and its internal standard.

S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH)

The ratio of SAM to SAH is a critical indicator of the body's methylation capacity. N₂O exposure is expected to decrease this ratio by inhibiting the regeneration of methionine, the precursor to SAM.

This protocol is a synthesis of validated methods for the simultaneous analysis of SAM and SAH in plasma.[13]

1. Sample Preparation (Acidification and Extraction):

-

Collect blood in EDTA tubes and immediately acidify the plasma with an acid like acetic or formic acid to stabilize SAM.

-

To a small volume of plasma (e.g., 20-200 µL), add an internal standard solution containing stable isotope-labeled SAM (e.g., d₃-SAM) and SAH (e.g., d₅-SAH).

-

Precipitate proteins using a cold organic solvent such as acetone (B3395972) or perform a solid-phase extraction (SPE) using a phenylboronic acid phase, which binds the cis-diol groups of SAM and SAH.

-

Centrifuge to pellet the protein, then transfer the supernatant for analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC system.

-

Column: A reversed-phase column (e.g., C8 or C18) or a porous graphitic carbon column.[13]

-

Mobile Phase: An isocratic or gradient elution with an acidic aqueous mobile phase (e.g., 0.1% formic acid) and an organic modifier (e.g., methanol).[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.

-

Data Acquisition: Use MRM for quantification.

-

SAM Transition: e.g., m/z 399 → 250

-

SAH Transition: e.g., m/z 385 → 136

-

d₃-SAM (IS) Transition: e.g., m/z 402 → 250

-

d₅-SAH (IS) Transition: e.g., m/z 390 → 137

-

Folate Vitamers

N₂O-induced inactivation of methionine synthase leads to the "methyl folate trap," where folate becomes trapped as the 5-methyltetrahydrofolate (5-methylTHF) vitamer, making it unavailable for other critical one-carbon transfer reactions like DNA synthesis. This results in a redistribution of intracellular folate pools, with an increase in 5-methylTHF and a decrease in tetrahydrofolate (THF) and 10-formylTHF.

This protocol is based on high-throughput methods for measuring multiple folate forms in serum.[2][5][6]

1. Sample Preparation (Stabilization and Extraction):

-

To a serum sample (e.g., 150 µL), add a stabilization buffer containing an antioxidant like ascorbic acid and/or 2-mercaptoethanol (B42355) to prevent folate oxidation.[5]

-

Add a solution of stable isotope-labeled internal standards for each vitamer being measured (e.g., ¹³C₅-5-methylTHF, ¹³C₅-Folic Acid).[7]

-

Perform protein precipitation with an organic solvent or use automated solid-phase extraction (SPE) on a 96-well plate format for high-throughput analysis.[2]

-

Evaporate and reconstitute the final extract in mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using an acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent like methanol or acetonitrile.[6]

-

Mass Spectrometer: A sensitive triple quadrupole mass spectrometer with a positive ESI source.

-

Data Acquisition: Use MRM to monitor the specific parent-to-product ion transitions for each folate vitamer and its corresponding internal standard.

Quantitative Data: Biomarker Changes Post-N₂O Exposure

The following table summarizes representative quantitative changes in key biomarkers following N₂O administration.

| Analyte | Matrix | Fold/Concentration Change | Context | Reference |

| Homocysteine | Plasma | Mean increase of +9.4 µmol/L (+228%) | Pediatric patients, major surgery | [8] |

| Homocysteine | Plasma | Mean difference of +4.9 µmol/L vs control | Adult patients, noncardiac surgery | [1] |

| Homocysteine | Plasma | Mean of 47.88 µmol/L in N₂O abusers | Clinical study of N₂O abuse | [7] |

| Folate | Plasma | Increase up to 220% | Post-operative N₂O anesthesia | |